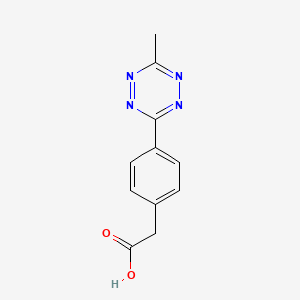

Methyltetrazine-acid

Description

Properties

IUPAC Name |

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWMYISKGWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyltetrazine-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of methyltetrazine-acid, a key reagent in the field of bioorthogonal chemistry. The information presented herein is intended to support researchers and professionals in drug development and other scientific disciplines in the effective application of this versatile molecule.

Core Chemical Properties

Methyltetrazine-acid, systematically named 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid, is a bifunctional molecule featuring a methyltetrazine moiety for bioorthogonal reactions and a carboxylic acid for conjugation.[1][2] Its compact design minimizes steric hindrance in conjugation applications.[1]

Physicochemical Data

The fundamental physicochemical properties of methyltetrazine-acid are summarized in the table below. This data is essential for accurate experimental design, including reaction stoichiometry and solution preparation.

| Property | Value | Source(s) |

| Systematic Name | 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid | [2] |

| CAS Number | 1380500-88-8 | [3] |

| Molecular Formula | C₁₁H₁₀N₄O₂ | [2] |

| Molecular Weight | 230.22 g/mol | [2] |

| Appearance | Red to purple crystalline solid | [4] |

| Purity | Typically ≥95% (as determined by HPLC) | [4] |

| Solubility | Soluble in DMSO, DMF, and THF | [4] |

| Storage Conditions | Store at -20°C, desiccated | [5] |

Spectroscopic Properties

The tetrazine core of methyltetrazine-acid imparts a characteristic pink or red color. The UV-Vis absorption properties are critical for monitoring its concentration and reaction progress.

| Parameter | Value | Notes |

| λmax (approx.) | ~520-540 nm | The disappearance of this absorbance is commonly used to monitor the reaction with trans-cyclooctene (B1233481) (TCO).[6] |

| Molar Extinction Coefficient (ε) | Not explicitly reported | - |

Reactivity and Applications

Methyltetrazine-acid is primarily utilized for its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal "click" chemistry.[1][7]

The IEDDA Reaction with Trans-Cyclooctene (TCO)

The methyltetrazine group reacts rapidly and specifically with strained alkenes, most notably trans-cyclooctene (TCO), to form a stable dihydropyridazine (B8628806) conjugate.[1][7] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[8][9]

References

- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid | C11H10N4O2 | CID 60145307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1380500-88-8|2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyltetrazine-Acid suppliers & manufacturers in China [m.chemicalbook.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 9. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Methyltetrazine-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-acid is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling and conjugation of biomolecules in complex biological systems. Its utility stems from a dual-functional design: a carboxylic acid group for stable attachment to molecules of interest and a methyltetrazine moiety for rapid, specific, and catalyst-free ligation. This guide provides a detailed exploration of the core mechanism of action of methyltetrazine-acid, its reaction kinetics, and the experimental protocols required for its successful implementation in research and drug development.

The primary mechanism of action of methyltetrazine-acid is not based on interaction with signaling pathways, but rather on its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" reaction is prized for its exceptional speed and selectivity, allowing for the formation of stable covalent bonds in aqueous environments without interfering with native biological processes.[1][2]

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The foundational mechanism of methyltetrazine-acid lies in the iEDDA cycloaddition reaction between the electron-poor tetrazine ring and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is characterized by its exceptionally fast kinetics and high specificity.[1] The reaction proceeds rapidly under physiological conditions and results in the formation of a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas.[5]

The methyl group on the tetrazine ring provides an optimal balance between reactivity and stability. While some other tetrazine derivatives may exhibit faster reaction kinetics, they often suffer from poor stability in aqueous media.[1] Conversely, more sterically hindered tetrazines show enhanced stability but at the cost of slower reaction rates.[1] Methyltetrazine thus represents a superior choice for in vivo applications where both rapid conjugation and high stability are critical.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 5. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Stability and Solubility of Methyltetrazine-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of methyltetrazine-acid, a critical building block in bioconjugation, drug delivery, and the development of targeted therapeutics. Understanding these core physicochemical properties is paramount for the successful design and implementation of methyltetrazine-acid in various scientific applications. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing stability and solubility, and presents logical workflows to guide researchers in their endeavors.

Core Concepts: Stability and Solubility of Methyltetrazine-Acid

Methyltetrazine-acid is a bifunctional molecule featuring a reactive tetrazine moiety for bioorthogonal chemistry and a carboxylic acid for further functionalization. The inherent stability and solubility of this compound are crucial factors that dictate its utility in aqueous biological environments.

Stability: The stability of the tetrazine ring is a key consideration. While the methyl group on the tetrazine ring generally enhances its stability compared to unsubstituted tetrazines, the ring can still be susceptible to degradation under certain conditions, particularly at extreme pH values and in the presence of nucleophiles. For many applications, especially those involving long incubation times or harsh conditions, it is essential to quantify the stability of methyltetrazine-acid.

Solubility: The solubility of methyltetrazine-acid in aqueous buffers is another critical parameter, as most biological applications are conducted in aqueous media. While the parent molecule has good solubility in organic solvents, its solubility in aqueous solutions can be limited. This guide will explore its solubility in various solvent systems and provide protocols for its determination.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and storage of methyltetrazine-acid.

Table 1: Solubility of Methyltetrazine-Acid

| Solvent System | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (434.37 mM) | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.86 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.86 mM) | [1] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble (for PEGylated derivative) | [2] |

| Tetrahydrofuran (THF) | Soluble | |

| Water | Poorly soluble (PEGylated derivatives show improved aqueous solubility) | [2][3] |

Table 2: Recommended Storage Conditions for Methyltetrazine-Acid

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | 3 years | [1] |

| Solid (Powder) | 4°C | 2 years | [1] |

| In Solvent | -80°C | 6 months | [1][4] |

| In Solvent | -20°C | 1 month | [1][4] |

Experimental Protocols

This section provides detailed methodologies for assessing the stability and solubility of methyltetrazine-acid.

Protocol for Determining the Aqueous Stability of Methyltetrazine-Acid using HPLC-UV

This protocol outlines a method to determine the degradation kinetics of methyltetrazine-acid in aqueous buffers at different pH values and temperatures.

Materials:

-

Methyltetrazine-acid

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Phosphate (B84403) buffer salts (for pH 5, 7.4, and 9)

-

Temperature-controlled incubator/water bath

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Buffer Solutions: Prepare phosphate buffers at pH 5, 7.4, and 9. Filter the buffers through a 0.22 µm filter.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of methyltetrazine-acid in anhydrous DMSO.

-

Sample Preparation:

-

For each pH condition, dilute the methyltetrazine-acid stock solution into the respective buffer to a final concentration of 100 µM.

-

Prepare triplicate samples for each condition.

-

Prepare a control sample by diluting the stock solution in a 50:50 ACN:water mixture. This will serve as the t=0 reference.

-

-

Incubation: Incubate the buffered samples at a desired temperature (e.g., 25°C, 37°C, or 50°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

-

Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with a 50:50 ACN:water mixture to stop further degradation.

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient to separate methyltetrazine-acid from its degradation products (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 1 mL/min

-

Detection: Monitor the absorbance at the λmax of methyltetrazine (typically around 310 nm and 520 nm).

-

-

Data Analysis:

-

Integrate the peak area of the methyltetrazine-acid peak at each time point.

-

Normalize the peak area at each time point to the peak area at t=0.

-

Plot the natural logarithm of the remaining percentage of methyltetrazine-acid against time.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Protocol for Determining the Aqueous Solubility of Methyltetrazine-Acid using the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of methyltetrazine-acid in aqueous buffers.

Materials:

-

Methyltetrazine-acid (solid)

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO

-

Glass vials with screw caps

-

Shaker/incubator

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of solid methyltetrazine-acid to a glass vial containing a known volume of the aqueous buffer. Ensure that undissolved solid is visible.

-

Equilibration: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Standard Curve Preparation: Prepare a series of standard solutions of methyltetrazine-acid of known concentrations in DMSO. Then, dilute these standards in the same aqueous buffer used for the solubility experiment.

-

Sample Analysis: Analyze the filtered supernatant and the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.

-

HPLC-UV: Use the same method as described in the stability protocol.

-

UV-Vis: Measure the absorbance at the λmax of methyltetrazine.

-

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area or absorbance versus the concentration of the standards.

-

Determine the concentration of methyltetrazine-acid in the filtered supernatant by interpolating its peak area or absorbance on the standard curve. This concentration represents the thermodynamic solubility.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the stability and solubility of methyltetrazine-acid.

Caption: Workflow for Determining the Aqueous Stability of Methyltetrazine-Acid.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: Key Factors Affecting the Stability of Methyltetrazine-Acid.

References

An In-depth Technical Guide to the Reaction Kinetics of Methyltetrazine-Acid with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between methyltetrazine-acid and trans-cyclooctene (B1233481) (TCO), a cornerstone of bioorthogonal chemistry. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and TCO is renowned for its exceptionally fast reaction rates and high specificity, enabling applications from in vivo imaging to drug delivery. This document details the experimental protocols for measuring these kinetics, presents quantitative data for a range of tetrazine derivatives to contextualize the performance of methyltetrazine-acid, and illustrates the underlying chemical principles.

Core Concepts: The Tetrazine-TCO Ligation

The reaction between a tetrazine and a TCO is a type of [4+2] cycloaddition. The high rate of this specific reaction is attributed to the electron-deficient nature of the tetrazine diene and the ring strain of the TCO dienophile. This iEDDA reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes. The reaction is irreversible and produces nitrogen gas as the sole byproduct.[1][2] The reaction can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm.[1]

The structure of the tetrazine plays a critical role in modulating the reaction kinetics. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups decrease it.[3][4] This principle allows for the fine-tuning of reaction speeds for specific applications.

Quantitative Kinetic Data

The second-order rate constants (k₂) for the reaction of various tetrazines with TCO are presented below. These values provide a quantitative measure of reaction speed, with higher values indicating faster reactions. The data is compiled from studies conducted in phosphate-buffered saline (PBS) at 37°C to mimic physiological conditions.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C | [3][5] |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water | [5] |

| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C | [5] |

| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C | [5][6] |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | BCN | 125 | MeOH, ambient temp. | [4] |

| Diphenyltetrazine | BCN | ~3 | MeOH, ambient temp. | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the reaction kinetics between tetrazines and TCO.

Materials and Reagents

-

Tetrazine Derivatives: Stock solutions of tetrazine derivatives are typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][7]

-

TCO Derivatives: Stock solutions of TCO derivatives are also commonly prepared in DMSO or acetonitrile.[3][7]

-

Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a standard aqueous buffer for kinetic measurements under physiological conditions.[3][5] Other buffers such as citrate-phosphate or bicarbonate-carbonate can be used to investigate pH dependence.[7]

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a common technique for measuring the kinetics of fast reactions in solution.

-

Reagent Preparation: Stock solutions of the tetrazine and TCO in DMSO are diluted into the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. A typical final DMSO concentration is kept low (e.g., 1%) to minimize effects on the reaction in an aqueous environment.[3]

-

Instrument Setup: The stopped-flow spectrophotometer chambers are loaded with the tetrazine and TCO solutions and allowed to equilibrate to the desired temperature, typically 37°C.[3]

-

Data Acquisition: The instrument rapidly mixes equal volumes of the reactant solutions. The decrease in absorbance of the tetrazine is monitored over time at its maximum wavelength (typically around 515 nm).[3]

-

Data Analysis: The observed pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance decay to a single exponential function. To determine the second-order rate constant (k₂), the experiment is repeated with varying concentrations of TCO in excess of the tetrazine concentration. The k_obs values are then plotted against the TCO concentration, and the slope of the resulting linear fit yields the second-order rate constant (k₂).[3]

HPLC-Based Kinetic Analysis

For slower reactions or to analyze product formation and stability, High-Performance Liquid Chromatography (HPLC) can be employed.

-

Reaction Setup: The tetrazine and TCO derivatives are mixed in the chosen buffer at a defined temperature.

-

Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points and quenched, often by dilution or the addition of a quenching agent.

-

HPLC Analysis: The samples are analyzed by HPLC to separate reactants and products. The concentrations of the reactants and/or products are determined by integrating the peak areas from the chromatogram. It is crucial to use buffered HPLC conditions (e.g., ammonium (B1175870) formate) for accurate monitoring, as acidic mobile phases can lead to the artificial breakdown of intermediates.[8]

-

Data Analysis: The concentration data is then used to calculate the reaction rate constants.

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of the tetrazine-TCO ligation:

-

Reactant Structure: As previously mentioned, the electronic properties of the substituents on the tetrazine ring are a primary determinant of the reaction rate.[3][4] The strain of the TCO dienophile also plays a crucial role, with more strained TCO derivatives reacting faster.[2]

-

Solvent: The reaction rate is sensitive to the solvent used. Reactions are often faster in aqueous solutions compared to organic solvents.[2]

-

Temperature: Increasing the temperature generally accelerates the reaction. For biological applications, 37°C is a common reaction temperature.[2][5]

-

pH: The optimal pH for the tetrazine-TCO reaction is typically in the range of 6 to 9.[2] Some tetrazines may become unstable under strongly basic conditions.[2]

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine-acid and TCO.

Caption: Experimental workflow for determining reaction kinetics using stopped-flow spectrophotometry.

This guide provides a foundational understanding of the reaction kinetics between methyltetrazine-acid and TCO. For researchers and professionals in drug development, a thorough grasp of these principles is essential for the successful design and implementation of bioorthogonal strategies. The provided data and protocols serve as a starting point for further investigation and application-specific optimization.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methyltetrazine-Acid: A Technical Guide to its Application in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-acid is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules in complex biological systems. Its utility stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal "click" reactions currently known.[1][2] This technical guide provides an in-depth overview of the core applications of methyltetrazine-acid, detailed experimental protocols, and quantitative data to support its use in research and drug development.

Methyltetrazine-acid serves as a stable, amine-reactive building block.[3][4] Its carboxylic acid moiety can be activated to form a stable amide bond with primary amines present on biomolecules such as proteins, antibodies, and peptides.[1][4] This process covalently attaches the methyltetrazine group, which can then rapidly and specifically react with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This two-step strategy allows for the modular and efficient construction of complex bioconjugates.

The primary applications of methyltetrazine-acid include:

-

Bioconjugation: Covalently linking biomolecules for various research purposes.[5][6]

-

Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic drugs to antibodies for targeted cancer therapy.[6][7]

-

PROTACs (PROteolysis TArgeting Chimeras): Serving as a linker in the synthesis of these novel therapeutic agents.[8][9]

-

Probe Development: Creating fluorescent or radiolabeled probes for imaging and diagnostic applications.[5]

-

Drug Delivery: Engineering targeted drug delivery systems.[5][6]

-

Surface Modification: Immobilizing biomolecules on surfaces for applications like immunoassays.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The functionality of methyltetrazine-acid is centered around the iEDDA reaction with a TCO derivative. This reaction is a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[1] The key features of this reaction are:

-

Extraordinary Speed: It is among the fastest bioorthogonal reactions, with second-order rate constants reported to be in the range of 1,100 to 73,000 M⁻¹s⁻¹ in aqueous buffer at 37°C.[5] Some sources cite rates exceeding 800 M⁻¹s⁻¹ for the general TCO-tetrazine reaction.[2]

-

High Specificity and Bioorthogonality: The reaction is highly selective and does not interfere with other functional groups typically found in biological systems.[1][2]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[2]

-

Irreversibility: The reaction forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas, driving the reaction to completion.[8]

Quantitative Data

The following table summarizes key quantitative data related to the methyltetrazine-TCO reaction, providing a basis for experimental design and comparison.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k₂) | 1,100 - 73,000 M⁻¹s⁻¹ | Buffered aqueous solution, 37°C | [5] |

| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | General TCO-tetrazine reaction | [2] |

| Second-Order Rate Constant (k₂) | ~2,000 M⁻¹s⁻¹ | 9:1 Methanol:Water, 25°C | [7] |

| Reaction Completion Time | Minutes at low micromolar concentrations | Physiological conditions | [10] |

| Stability of Methyltetrazine | High | One of the most stable tetrazines available | [11] |

| Stability of TCO-conjugate | Stable in serum |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving methyltetrazine-acid.

Protocol 1: Activation of Methyltetrazine-Acid and Conjugation to a Primary Amine (e.g., on an Antibody)

This protocol describes the two-step process of first activating the carboxylic acid of methyltetrazine-acid using EDC and NHS, followed by conjugation to an amine-containing biomolecule.

Materials:

-

Methyltetrazine-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[12]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[12]

-

Anhydrous Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0[12]

-

Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Activation of Methyltetrazine-Acid:

-

Dissolve methyltetrazine-acid in anhydrous DMF to a stock concentration of 10-20 mM.

-

In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in reaction buffer to a concentration of 100 mM each.

-

To the methyltetrazine-acid solution, add a 1.5-fold molar excess of both EDC and NHS solutions.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to the Biomolecule:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Add a 10-20 fold molar excess of the activated methyltetrazine-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted methyltetrazine reagent and byproducts using a desalting column, exchanging the buffer to sterile PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its characteristic absorbance maximum (around 310 nm and 520 nm), or by using mass spectrometry.

-

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Functionalized Molecule

This protocol outlines the "click" reaction between the methyltetrazine-labeled antibody (from Protocol 1) and a TCO-containing molecule.

Materials:

-

Tetrazine-labeled antibody (from Protocol 1)

-

TCO-functionalized molecule (e.g., TCO-PEG-drug, TCO-fluorophore)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reaction Setup:

-

Prepare the tetrazine-labeled antibody in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Bioorthogonal Ligation:

-

Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.[3]

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted TCO-molecule using appropriate chromatography methods such as size-exclusion chromatography (SEC) or affinity chromatography.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Caption: Workflow for two-step bioconjugation using methyltetrazine-acid.

Caption: Activation of methyltetrazine-acid via EDC/NHS chemistry.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Conclusion

Methyltetrazine-acid is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its ability to participate in the rapid and specific iEDDA reaction has positioned it as a cornerstone of modern bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of methyltetrazine-acid in a wide range of research and development activities, from fundamental studies of biological processes to the creation of next-generation targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]

- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Chemistry of Precision: A Technical Guide to Methyltetrazine-Acid in Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the most powerful tools in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles. This guide provides an in-depth technical overview of methyltetrazine-acid, a key building block in this field, focusing on its core chemistry, reaction kinetics, stability, and practical applications in research and drug development. The methyl substituent on the tetrazine ring offers a favorable balance of rapid reaction kinetics and enhanced stability, making it a preferred reagent for many applications.[1][2] The carboxylic acid functional group provides a versatile handle for conjugation to a wide array of biomolecules.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The cornerstone of methyltetrazine-acid's utility is its participation in the iEDDA reaction, a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and an electron-rich or strained alkene/alkyne serves as the dienophile. This reaction is exceptionally fast and proceeds with high specificity under physiological conditions without the need for a catalyst, forming a stable dihydropyridazine (B8628806) product and releasing nitrogen gas.

The reaction is driven by the favorable energetics of relieving the ring strain of the dienophile and the formation of a stable aromatic product. The rate of the iEDDA reaction is primarily governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. Electron-donating groups on the dienophile and electron-withdrawing groups on the tetrazine can accelerate the reaction. However, a key advantage of methyltetrazine is that the methyl group, while being electron-donating, contributes to the stability of the tetrazine ring without significantly compromising its reactivity towards highly strained dienophiles like trans-cyclooctene (B1233481) (TCO).

dot

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of Methyltetrazine-Acid with TCO.

Quantitative Data

Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. The reaction between methyltetrazine derivatives and strained dienophiles like trans-cyclooctene (TCO) is exceptionally fast.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 MeOH:water |

| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | Up to 30,000 | PBS, 37°C |

| 6-Methyl-substituted tetrazine | trans-cyclooctene (TCO) | ~1,000 | Aqueous Media |

| Phenyl methyl tetrazine | sTCO-acid | 23,800 ± 400 | 25% ACN/PBS, 20°C |

| 3,6-diphenyl-s-tetrazine | d-TCO | 520 ± 3 | MeOH, 25°C |

Note: Reaction rates are compiled from various sources and are for comparative purposes. Actual rates may vary depending on specific experimental conditions.[2][3][4][5]

Stability

Methyltetrazine is considered one of the more stable tetrazine derivatives, a crucial feature for in vivo applications where the reagent must persist in a complex biological environment.[6] Electron-rich tetrazines, such as those with methyl substituents, generally exhibit greater stability in aqueous media compared to more electron-deficient tetrazines.[7] However, prolonged exposure to high pH and elevated temperatures can lead to degradation.[8]

| Condition | Stability Assessment |

| Aqueous Buffer (pH 7.4, 37°C) | Phenyl and methyl-substituted tetrazines show good stability, with over 75% remaining after 12 hours. In contrast, more electron-poor dipyridyl-s-tetrazines can degrade by 60-85% in the same timeframe.[7] |

| Serum (37°C) | Methyltetrazine derivatives demonstrate sufficient stability for in vivo experiments, with protocols developed to measure their half-life in serum.[1] |

| Storage | As a solid, methyltetrazine-acid should be stored at -20°C and desiccated. Solutions in organic solvents like DMSO can be stored at -20°C for short periods. |

Experimental Protocols

Protocol 1: Amine Coupling of Methyltetrazine-Acid to a Protein using EDC/NHS Chemistry

This protocol describes the conjugation of methyltetrazine-acid to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Methyltetrazine-acid

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or water.

-

Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMF or water.

-

Prepare a stock solution of methyltetrazine-acid in anhydrous DMF or DMSO.

-

-

Activation of Methyltetrazine-Acid:

-

In a microcentrifuge tube, dissolve methyltetrazine-acid in Activation Buffer.

-

Add a 1.2 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the methyltetrazine-acid solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Protein Conjugation:

-

Exchange the protein into the Coupling Buffer using a desalting column.

-

Add the activated methyltetrazine-NHS ester solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted methyltetrazine reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA).

-

The degree of labeling can be determined by UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).

-

Protocol 2: Determination of Second-Order Rate Constants

This protocol outlines a method for measuring the reaction rate between a tetrazine and a dienophile using stopped-flow spectrophotometry.[1]

Materials:

-

Methyltetrazine-labeled biomolecule

-

Dienophile (e.g., TCO derivative)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the methyltetrazine-labeled biomolecule in the reaction buffer.

-

Prepare a series of solutions of the TCO derivative in the reaction buffer at concentrations at least 10-fold higher than the tetrazine concentration.

-

-

Stopped-Flow Measurement:

-

Set the stopped-flow spectrophotometer to monitor the disappearance of the tetrazine chromophore at its absorbance maximum (typically 520-540 nm).

-

Equilibrate the instrument to the desired temperature (e.g., 37°C).

-

Rapidly mix the tetrazine solution with one of the excess TCO solutions.

-

-

Data Analysis:

-

Record the absorbance decay over time.

-

Fit the data to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.

-

Repeat the measurement with different concentrations of the TCO derivative and average the resulting k₂ values.

-

Visualizations

dot

Caption: General workflow for bioconjugation using methyltetrazine-acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyltetrazine-Acid: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental applications of methyltetrazine-acid, a key reagent in bioorthogonal chemistry. The information presented here is intended to support researchers and professionals in the fields of chemical biology, drug development, and molecular imaging.

Core Compound Information

Systematic Name: 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid CAS Number: 1380500-88-8 Molecular Formula: C₁₁H₁₀N₄O₂ Molecular Weight: 230.22 g/mol

Methyltetrazine-acid is a stable and versatile chemical tool that plays a crucial role in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." Its carboxylic acid moiety allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, while the methyltetrazine group provides a highly reactive handle for bioorthogonal ligation with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This dual functionality makes it an invaluable linker for constructing complex bioconjugates.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for methyltetrazine-acid. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyltetrazine-Acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.4 | d | 2H | Aromatic (ortho to tetrazine) |

| ~7.5 | d | 2H | Aromatic (meta to tetrazine) |

| ~3.7 | s | 2H | -CH₂-COOH |

| ~3.0 | s | 3H | -CH₃ on tetrazine |

| ~12.5 | br s | 1H | -COOH |

Note: Predicted shifts are for a deuterated solvent such as DMSO-d₆. The carboxylic acid proton is exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyltetrazine-Acid

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~167 | C on tetrazine (adjacent to N) |

| ~164 | C on tetrazine (adjacent to methyl) |

| ~140 | Aromatic C (ipso- to tetrazine) |

| ~135 | Aromatic C (ipso- to acetic acid) |

| ~130 | Aromatic CH (ortho to tetrazine) |

| ~128 | Aromatic CH (meta to tetrazine) |

| ~41 | -CH₂-COOH |

| ~21 | -CH₃ on tetrazine |

Note: Predicted shifts are for a deuterated solvent such as DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and identity of methyltetrazine-acid.

Table 3: Mass Spectrometry Data for Methyltetrazine-Acid

| Ionization Mode | Calculated m/z | Observed m/z | Ion |

| ESI+ | 231.0877 | [M+H]⁺ | C₁₁H₁₁N₄O₂⁺ |

| ESI- | 229.0720 | [M-H]⁻ | C₁₁H₉N₄O₂⁻ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a methyltetrazine-acid analogue and a general protocol for its application in bioorthogonal conjugation.

Synthesis of a Methyltetrazine-Acid Analogue

While a specific protocol for 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid is not detailed in the literature, the synthesis of the closely related 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid has been described and can be adapted. The key steps involve the formation of the tetrazine ring from a nitrile precursor.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for methyltetrazine-acid.

Detailed Protocol (Adapted):

-

Tetrazine Ring Formation: To a solution of 4-cyanophenylacetic acid and acetamidine hydrochloride in a suitable solvent (e.g., DMF), add hydrazine hydrate. The reaction is typically heated to facilitate the condensation and formation of the dihydrotetrazine intermediate.

-

Oxidation: The reaction mixture containing the dihydrotetrazine is then treated with an oxidizing agent, such as sodium nitrite under acidic conditions, to form the aromatic tetrazine ring.

-

Purification: The crude product is purified using standard techniques such as column chromatography or preparative HPLC to yield the final methyltetrazine-acid.

Bioorthogonal Labeling via iEDDA Reaction

Methyltetrazine-acid can be used to label biomolecules containing a trans-cyclooctene (TCO) moiety. The carboxylic acid is first activated for reaction with a primary amine on the target molecule.

Experimental Workflow for Bioorthogonal Labeling

Caption: Workflow for labeling with methyltetrazine-acid.

Detailed Protocol:

-

Activation of Methyltetrazine-Acid: Dissolve methyltetrazine-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the NHS-activated ester. The reaction is typically carried out at room temperature for several hours.

-

Amide Coupling: To a solution of the amine-containing biomolecule in a suitable buffer (e.g., PBS at pH 7.4-8.5), add the activated methyltetrazine-NHS ester. The reaction is allowed to proceed at room temperature or 4°C for a specified time, followed by purification to remove unreacted reagents.

-

iEDDA Click Reaction: The resulting tetrazine-labeled biomolecule is then reacted with a TCO-modified molecule. This reaction is typically very fast and can be performed under physiological conditions. The progress of the reaction can be monitored by techniques such as LC-MS or fluorescence (if one of the components is fluorescent).

Applications in Research and Drug Development

Methyltetrazine-acid is a powerful tool for:

-

Bioconjugation: Creating well-defined antibody-drug conjugates (ADCs), peptide conjugates, and other labeled biomolecules.[1]

-

Probe Development: Synthesizing probes for in vitro and in vivo imaging applications.[1]

-

Drug Delivery: As a linker in targeted drug delivery systems to attach therapeutic agents to targeting moieties.[1]

The stability of the methyl-substituted tetrazine and the versatility of the carboxylic acid handle make this reagent a preferred choice for many bioorthogonal applications.

References

An In-depth Technical Guide to the Theoretical Principles of the iEDDA Reaction with Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and rapid conjugation of molecules in complex biological environments.[1][2] Among the various dienes employed for this reaction, 1,2,4,5-tetrazines, and specifically methyltetrazine, have garnered significant attention due to their exceptional reactivity and stability.[3] This technical guide provides a comprehensive overview of the core theoretical principles governing the iEDDA reaction with methyltetrazine, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the effective application of this versatile chemical transformation.

Core Theoretical Principles

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. Unlike the classical Diels-Alder reaction, the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] The small energy gap between these frontier molecular orbitals is a key factor contributing to the remarkably fast kinetics of this reaction.[5]

Reaction Mechanism:

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[4][6] This dihydropyridazine can then tautomerize and may be oxidized to the corresponding pyridazine.[6] The release of N₂, a thermodynamically stable and biologically inert molecule, is a significant driving force for the reaction's irreversibility.[7]

Factors Influencing Reaction Kinetics:

The rate of the iEDDA reaction with methyltetrazine is influenced by several key factors:

-

Dienophile Strain: Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) and its derivatives, exhibit significantly faster reaction rates.[8] The relief of ring strain in the transition state lowers the activation energy of the reaction.[8]

-

Electronic Effects: Electron-donating groups on the dienophile increase its HOMO energy, leading to a smaller HOMO-LUMO gap and faster kinetics. Conversely, electron-withdrawing groups on the tetrazine lower its LUMO energy, also accelerating the reaction.[9]

-

Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the reactants, thereby decreasing the reaction rate.[5] Methyltetrazine strikes a favorable balance, offering good reactivity without excessive steric bulk.[5]

-

Solvent Effects: The iEDDA reaction can proceed in a variety of organic and aqueous solvents.[7] While some studies have noted solvent-dependent effects on reaction rates, the reaction is generally robust under physiological conditions.[10]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the iEDDA reaction. The following table summarizes representative k₂ values for the reaction of methyltetrazine with various dienophiles.

| Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| trans-Cyclooctene (TCO) | PBS | 37 | ~1,000 - 10,332 | [11] |

| Norbornene | Various | 20-37 | ~2 - 5 | [12][13] |

| Methylcyclopropene | Aqueous | N/A | ~0.05 - 0.5 | [14] |

Experimental Protocols

Determination of Second-Order Rate Constants by UV-Vis Spectroscopy

This protocol describes a general method for determining the kinetics of the iEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

-

Methyltetrazine derivative

-

Dienophile

-

Appropriate solvent (e.g., methanol, PBS)

-

UV-Vis spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Prepare stock solutions of the methyltetrazine derivative and the dienophile in the chosen solvent.

-

In a cuvette, mix the methyltetrazine solution with a solution containing a large excess (at least 10-fold) of the dienophile to ensure pseudo-first-order kinetics.

-

Immediately place the cuvette in the temperature-controlled spectrophotometer and begin monitoring the decrease in absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time.[4]

-

Record the absorbance decay at regular intervals.

-

Determine the pseudo-first-order rate constant (k_obs) by fitting the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time to a linear equation.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.

-

Repeat the experiment with varying concentrations of the dienophile to ensure a linear relationship between k_obs and dienophile concentration.[4]

Synthesis of a Methyltetrazine-NHS Ester

This protocol provides a representative procedure for the synthesis of an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-functionalized carboxylic acid, a common reagent for labeling primary amines.

Materials:

-

4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and NHS (typically 1.1-1.2 equivalents) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Add a solution of DCC (typically 1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyltetrazine-NHS ester.

-

Purify the product by column chromatography on silica (B1680970) gel.

General Protocol for Antibody-Methyltetrazine Conjugation

This protocol outlines the labeling of an antibody with a methyltetrazine-NHS ester.

Materials:

-

Antibody solution in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Methyltetrazine-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Spin desalting column

Procedure:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

Add a calculated molar excess of the methyltetrazine-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Remove the unreacted methyltetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the tetrazine.

Mandatory Visualizations

Conclusion

The iEDDA reaction of methyltetrazine with strained dienophiles represents a cornerstone of modern bioorthogonal chemistry. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers in drug development, molecular imaging, and chemical biology. A thorough understanding of the theoretical principles, coupled with robust experimental protocols, will enable scientists to fully harness the potential of this remarkable chemical transformation for a wide range of applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 3. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyltetrazine-Acid (CAS 1380500-88-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyltetrazine-acid (CAS 1380500-88-8), a key reagent in the field of bioconjugation. This document details its chemical properties, applications, and detailed experimental protocols for its use.

Introduction

Methyltetrazine-acid, chemically known as 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid, is a versatile bifunctional linker molecule. It plays a crucial role in "click chemistry," a field of chemical synthesis that utilizes highly efficient and specific reactions for the covalent linkage of molecular entities.[1][2] The molecule features two key functional groups: a carboxylic acid and a methyltetrazine moiety.

The carboxylic acid group allows for the straightforward formation of stable amide bonds with primary and secondary amines, commonly found in biomolecules such as proteins, peptides, and certain small molecules.[3] This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4]

The methyltetrazine group is the bioorthogonal reactive partner in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific click chemistry reactions.[5][6] It reacts selectively and rapidly with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[5][6] This reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[2]

The unique combination of these two functionalities makes methyltetrazine-acid a valuable tool for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for imaging and diagnostics.[5][7]

Physicochemical Properties

Methyltetrazine-acid is a solid, typically appearing as a purple to purplish-red powder.[7] Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1380500-88-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₄O₂ | [1] |

| Molecular Weight | 230.22 g/mol | [7] |

| Purity | Typically ≥95% (HPLC) | [3] |

| Appearance | Purple to purplish-red solid | [7] |

| Solubility | Soluble in DMSO and DMF | [7] |

Storage and Handling

Proper storage and handling are crucial to maintain the stability and reactivity of methyltetrazine-acid.

| Condition | Recommendation | References |

| Storage Temperature | -20°C | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | [5] |

| Light and Moisture | Protect from light and moisture | [5] |

| Solvent Handling | Use anhydrous solvents such as DMF or DMSO for reconstitution. Avoid prolonged exposure to moisture. | [5] |

| Stock Solution Storage | In solvent at -80°C for up to 6 months; at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [7] |

Key Applications

The primary application of methyltetrazine-acid lies in its role as a crosslinker in bioconjugation. Its bifunctional nature allows for the sequential or convergent synthesis of complex molecular architectures.

-

Antibody-Drug Conjugates (ADCs): Methyltetrazine-acid can be used to link a cytotoxic drug to an antibody. The carboxylic acid end can be coupled to the drug, and the tetrazine moiety can then be reacted with a TCO-modified antibody.[7]

-

PROTACs: In the synthesis of PROTACs, methyltetrazine-acid can serve as a component of the linker connecting a target protein ligand and an E3 ligase ligand.[1][8]

-

Fluorescent Probes: By conjugating a fluorescent dye to the carboxylic acid group, methyltetrazine-acid can be used to create probes for bioorthogonal labeling and imaging of TCO-modified biomolecules in living cells.[5]

-

Surface Modification: The carboxylic acid can be used to attach the molecule to amine-functionalized surfaces, presenting the tetrazine group for subsequent reaction with TCO-labeled molecules.

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving methyltetrazine-acid: amide coupling and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Protocol 1: Amide Coupling of Methyltetrazine-Acid to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of methyltetrazine-acid and its subsequent reaction with a primary amine.

Materials:

-

Methyltetrazine-acid (CAS 1380500-88-8)

-

Amine-containing molecule of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve methyltetrazine-acid (1 equivalent) in anhydrous DMF.

-

Activation: To the stirred solution, add NHS (1.1 equivalents) and EDC (1.1 equivalents). Allow the mixture to stir at room temperature for 1 hour to form the NHS-ester intermediate.

-

Amine Addition: In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to this solution.

-

Coupling Reaction: Add the solution of the amine-containing molecule to the activated methyltetrazine-acid solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with a TCO-Modified Protein

This protocol outlines the reaction between the methyltetrazine-functionalized molecule (from Protocol 1) and a trans-cyclooctene (TCO)-modified protein.

Materials:

-

Methyltetrazine-functionalized molecule

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for dissolving the methyltetrazine compound

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Prepare a stock solution of the methyltetrazine-functionalized molecule in DMSO or DMF at a concentration of 1-10 mM.

-

Protein Solution: Prepare the TCO-modified protein in PBS at a concentration of 1-5 mg/mL.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the methyltetrazine-functionalized molecule stock solution to the TCO-modified protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For more sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

-

Purification: Remove the excess unreacted methyltetrazine-functionalized molecule by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

-

Characterization: Characterize the resulting conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The following diagram illustrates the bioorthogonal reaction between methyltetrazine-acid and a trans-cyclooctene (TCO) derivative.

Caption: IEDDA reaction of Methyltetrazine-Acid with a TCO-modified molecule.

Experimental Workflow for Bioconjugation

The diagram below outlines the two-step workflow for conjugating an amine-containing molecule to a TCO-modified protein using methyltetrazine-acid as a linker.

Caption: Workflow for two-step bioconjugation using Methyltetrazine-Acid.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

- 8. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]

Handling and Storage of Methyltetrazine-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling and storage procedures for methyltetrazine-acid and its derivatives, crucial reagents in bioconjugation and click chemistry. Adherence to these guidelines is essential to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.

Physicochemical Properties

Methyltetrazine-acid and its commonly used PEGylated form, Methyltetrazine-PEG4-acid, are key reagents in bioorthogonal chemistry. While sharing a core reactive moiety, their physical properties differ, primarily in terms of solubility and molecular weight.

| Property | Methyltetrazine-acid | Methyltetrazine-PEG4-acid |

| CAS Number | 1380500-88-8[1][2][3] | 1802907-91-0[4][5][6][7] |

| Molecular Formula | C₁₁H₁₀N₄O₂[1][2][3] | C₂₀H₂₈N₄O₇[4][5][7] |

| Molecular Weight | 230.22 g/mol [1][2] | 436.5 g/mol [4] |

| Appearance | Red crystalline solid[1][5][7] | Red crystalline solid[5][7] |

| Purity | >95% (HPLC)[1][3][5][7] | >95%[4] |

| Solubility | DMSO, DMF, THF[1][5][7] | Water, DMSO, DMF, DCM[4][5][7] |

Storage Conditions

Proper storage is critical for maintaining the stability and reactivity of methyltetrazine compounds. The methyl group on the tetrazine ring enhances its stability.[4][5][7]

| Condition | Recommendation |

| Long-term Storage | Store at -20°C.[3][4][5][7][8] For solutions in solvent, store at -80°C for up to 6 months.[8] |

| Short-term Storage | For solutions in solvent, store at -20°C for up to 1 month.[8] |

| Atmosphere | Store in a dry, cool, and well-ventilated place.[6] |

| Moisture | Keep container tightly sealed and desiccate to prevent moisture.[5][7] |

| Light | Protect from light. |

Handling Procedures and Safety Precautions

When handling methyltetrazine-acid, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear tight-sealing safety goggles.[6]

-

Hand Protection : Wear compatible chemical-resistant gloves.[6]

-

Skin and Body Protection : Wear a laboratory coat and other suitable protective clothing.[6]

-

Respiratory Protection : In case of insufficient ventilation or when handling the powder, use a NIOSH-approved respirator.[6]

General Handling

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Ensure adequate ventilation, preferably within a chemical fume hood.[9]

-

Avoid contact with skin and eyes.[9]

-

Avoid the formation of dust and aerosols.[9]

-

Wash hands thoroughly after handling.

Spill and Waste Disposal

-

Spills : For spills, ensure adequate ventilation and wear appropriate PPE.[6] Mechanically take up the spilled material and place it in appropriate containers for disposal.[6]

-

Waste Disposal : Dispose of waste material in accordance with all applicable local, regional, and national regulations. The generation of waste should be minimized wherever possible.[6]

Experimental Protocols

Preparation of Stock Solutions

Note: Allow the vial of methyltetrazine-acid to warm to room temperature before opening to prevent condensation.

-

Solvent Selection :

-

Dissolution :

First Aid Measures

-

Inhalation : Not expected to be an inhalation hazard under normal use. If respiratory irritation occurs, move to fresh air. Consult a physician if necessary.[6]

-

Skin Contact : Rinse with plenty of water. Immediate medical attention is not required.[6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Ingestion : Not expected to be a significant ingestion hazard under normal use. If you feel unwell, seek medical advice.[6]

Visualized Workflows and Stability

To aid in the practical application of these guidelines, the following diagrams illustrate key processes and concepts related to the handling and stability of methyltetrazine-acid.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Methyltetrazine-Acid | 1380500-88-8 [amp.chemicalbook.com]

- 3. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]

- 4. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Solubility of Methyltetrazine-Acid in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyltetrazine-acid, a critical reagent in bioconjugation and click chemistry. Understanding its solubility in both organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and various aqueous buffers is paramount for the successful design and execution of experiments in drug discovery, chemical biology, and materials science. This document outlines quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers insights into factors influencing the dissolution of this compound.

Core Concepts in Solubility for Drug Development

The solubility of a compound is a crucial physicochemical property that influences its bioavailability, formulation, and efficacy. In the context of methyltetrazine-acid, its solubility impacts its utility in various applications, from labeling biomolecules in aqueous environments to its role as a linker in Proteolysis Targeting Chimeras (PROTACs). While highly soluble in polar aprotic solvents like DMSO, its utility in biological systems often necessitates at least partial solubility in aqueous buffers. The inherent hydrophobicity of the tetrazine ring system can present challenges for aqueous solubility.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of methyltetrazine-acid. It is important to note that while specific data for DMSO is available, detailed quantitative data for methyltetrazine-acid in purely aqueous buffers is limited in publicly accessible literature, suggesting that its solubility in these systems is not high.

Table 1: Solubility in Organic Solvent

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| DMSO | 100 | 434.37 | Requires sonication. The hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended.[2] |

This data indicates a very high solubility of methyltetrazine-acid in DMSO, making it an excellent solvent for preparing concentrated stock solutions.

Table 2: Solubility in Aqueous Formulations with Co-solvents

For many biological applications, a stock solution in DMSO is diluted into an aqueous buffer. However, for applications requiring higher concentrations in aqueous media, co-solvent formulations are necessary.

| Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 10.86 | Clear Solution[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 10.86 | Clear Solution[2] |